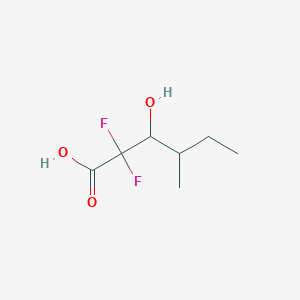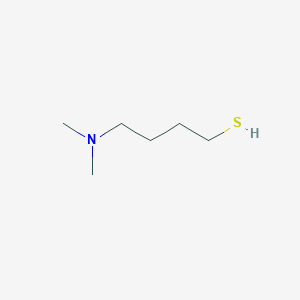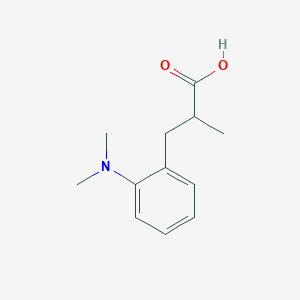![molecular formula C7H9NO3 B13539186 cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B13539186.png)
cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid: is a heterocyclic compound with significant interest in various fields of scientific research. This compound features a unique isoxazole ring fused with a cyclopentane ring, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method includes the use of a 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with a suitable dipolarophile under mild conditions to form the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are less documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of green chemistry, such as using metal-free catalysts and environmentally benign solvents, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the formation of various reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the isoxazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various functionalized isoxazole derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in designing inhibitors for various enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the activity of biological targets. The exact pathways depend on the specific application and the nature of the substituents on the isoxazole ring .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid: Another isoxazole derivative with a larger ring system.
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine: Known for its inhibitory activity against specific enzymes.
Uniqueness
cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid is unique due to its specific ring fusion and the potential for diverse functionalization. This makes it a versatile scaffold in synthetic chemistry and drug design, offering opportunities for creating novel compounds with tailored biological activities .
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(3aR,6aR)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h4-5H,1-3H2,(H,9,10)/t4-,5+/m0/s1 |
InChI Key |
KQTVLXDCOVTAKY-CRCLSJGQSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)ON=C2C(=O)O |
Canonical SMILES |
C1CC2C(C1)ON=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine](/img/structure/B13539105.png)
![5-Chloro-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13539118.png)
![8-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13539120.png)
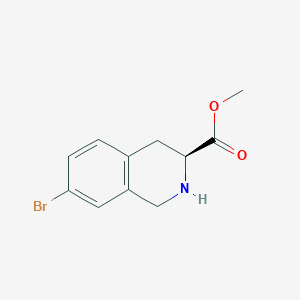

![5-bromo-1-cyclobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13539123.png)

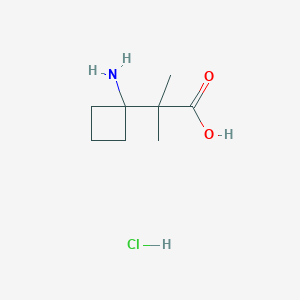
![2-[2-(2,6-Dioxo-3-piperidyl)-6-methoxy-1,3-dioxo-isoindolin-4-yl]oxyacetic acid](/img/structure/B13539135.png)
